Cinerin I

説明

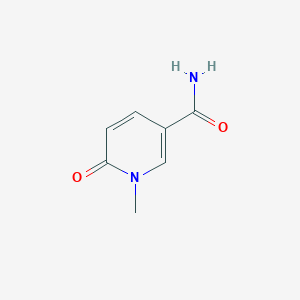

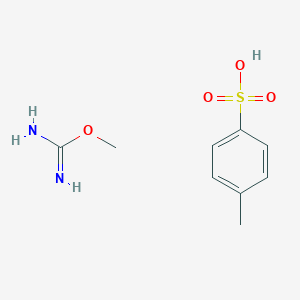

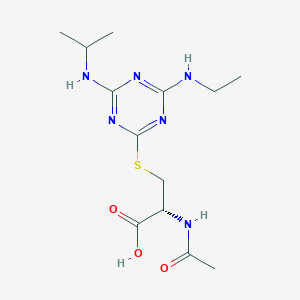

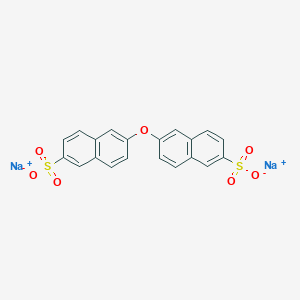

Cinerin I is an organic compound that is part of the pyrethrin group . It is one of the six compounds (pyrethrin I and II, cinerin I and II, and jasmolin I and II) that are biosynthesized in plants of Dalmatian pyrethrum (Tanacetum cinerariifolium) .

Synthesis Analysis

Cinerin I is biosynthesized in plants of Dalmatian pyrethrum (Tanacetum cinerariifolium), a species endemic to the eastern Adriatic coast but grown worldwide . The plant is recognized by its flower heads, consisting of the white-petalled female ray florets on the margin and the yellow bisexual disc florets that densely cover the center of the receptacle .Molecular Structure Analysis

Cinerin I has a molecular formula of C20H28O3 . It contains a total of 52 bonds, including 24 non-H bonds, 5 multiple bonds, 6 rotatable bonds, 5 double bonds, 1 three-membered ring, 1 five-membered ring, 1 ester (aliphatic), and 1 ketone (aliphatic) .Chemical Reactions Analysis

The pyrethrins’ mode of action in insects is based on the disruption of the normal functioning of the insect nervous system by affecting sodium channel function, similarly as DDT and pyrethroids .Physical And Chemical Properties Analysis

Cinerin I has a molecular weight of 316.4345 . It has a density of 1.0±0.1 g/cm3, a boiling point of 403.5±45.0 °C at 760 mmHg, and a flash point of 173.0±28.8 °C .科学的研究の応用

Biopesticide

“Cinerin I” is one of the six active compounds in Pyrethrin, a potent biopesticide . It’s biosynthesized in plants of Dalmatian pyrethrum (Tanacetum cinerariifolium (Trevir.) Sch. Bip.), a species endemic to the eastern Adriatic coast, but grown worldwide . It has a very high efficacy against a broad spectrum of pests in combination with minor adverse effects on human health and the environment .

Insecticide

Pyrethrin, which includes “Cinerin I”, is known worldwide as an effective bioinsecticide . It’s used in the production of pyrethrin-based insecticides .

Mosquito Coils

Dried flowers of pyrethrum, which contain “Cinerin I”, have been used in mosquito coils since around 1890 . However, they have been almost entirely replaced by allethrin, which resembles “Cinerin I”, since around 1955 .

Biosynthesis Research

“Cinerin I” is part of the research focus on the biosynthesis of Pyrethrin in Dalmatian pyrethrum plants . Understanding its biosynthesis could lead to improvements in its production and use .

Extraction and Determination Methods

Different methods of extraction and determination of “Cinerin I” and other Pyrethrin compounds are a significant area of research . This research can help improve the efficiency and effectiveness of using Pyrethrin as a biopesticide .

Environmental Impact

Research is also being conducted on the environmental impact of “Cinerin I” and other Pyrethrin compounds . This includes studying their toxicity on target and non-target species .

Production Potential

The production potential of “Cinerin I” and other Pyrethrin compounds is another area of research . This includes studying factors that influence the Pyrethrin content in pyrethrum and the development of new products .

Genetic Background

Despite the similar accumulation pattern of Pyrethrin compounds, including “Cinerin I”, in different populations, significant differences in their content suggest a different genetic background . This is another area of research that could lead to improvements in the production and use of Pyrethrin .

作用機序

将来の方向性

The use of pyrethrin, including cinerin I, should again take the lead due to the harmful effects of its synthetic derivatives on various species and ecosystems . The final goal is to present possible approaches to improve and enhance the use of this highly effective but still underused phytochemical insecticide with unique properties .

特性

IUPAC Name |

[(1S)-3-[(Z)-but-2-enyl]-2-methyl-4-oxocyclopent-2-en-1-yl] (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-7-8-9-14-13(4)17(11-16(14)21)23-19(22)18-15(10-12(2)3)20(18,5)6/h7-8,10,15,17-18H,9,11H2,1-6H3/b8-7-/t15-,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMTFEIJHMMQUJI-DFKXKMKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCC1=C(C(CC1=O)OC(=O)C2C(C2(C)C)C=C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\CC1=C([C@H](CC1=O)OC(=O)[C@@H]2[C@H](C2(C)C)C=C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041787 | |

| Record name | Cinerin I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Viscous liquid; [Merck Index] | |

| Record name | Cinerin I | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4422 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

BP: 200 °C at 0.1 mm Hg, BP: 136-138 °C at 0.008 mm Hg | |

| Record name | CINERIN I | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6837 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Practically insoluble in water, Soluble in alcohol, petroleum ether, kerosene, carbon tetrachloride, ethylene dichloride, nitromethane | |

| Record name | CINERIN I | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6837 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Electrophysiologically, pyrethrins cause repetitive discharges and conduction block. /Pyrethrins/, The interactions of natural pyrethrins and 9 pyrethroids with the nicotinic acetylcholine (ACh) receptor/channel complex of Torpedo electronic organ membranes were studied. None reduced (3)H-ACh binding to the receptor sites, but all inhibited (3)H-labeled perhydrohistrionicotoxin binding to the channel sites in presence of carbamylcholine. Allethrin inhibited binding noncompetitively, but (3)H-labeled imipramine binding competitively, suggesting that allethrin binds to the receptor's channel sites that bind imipramine. The pyrethroids were divided into 2 types according to their action: type A, which included allethrin, was more potent in inhibiting (3)H-H12-HTX binding and acted more rapidly. Type B, which included permethrin, was less potent and their potency increased slowly with time. The high affinities that several pyrethroids have for this nicotinic ACh receptor suggest that pyrethroids may have a synaptic site of action in addition to their well known effects on the axonal channels. /Pyrethrins and Pyrethroids/ | |

| Record name | CINERIN I | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6837 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Viscous liquid | |

CAS RN |

25402-06-6 | |

| Record name | Cinerin I | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25402-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinerin I [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025402066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinerin I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(but-2-enyl)-2-methyl-4-oxocyclopent-2-enyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.665 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINERIN I | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LA34LQ1VC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CINERIN I | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6837 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Cinerin I, like other pyrethrins, primarily targets voltage-gated sodium channels in insects [, , ]. By binding to these channels, Cinerin I prevents their normal opening and closing, leading to a disruption of nerve impulses. This disruption ultimately causes paralysis (knockdown effect) and death in insects.

ANone: The molecular formula of Cinerin I is C20H28O3, and its molecular weight is 316.43 g/mol.

A: Yes, various spectroscopic techniques have been used to characterize Cinerin I, including NMR (Nuclear Magnetic Resonance) [, ] and IR (Infrared) spectroscopy []. These techniques help confirm the structure and identify specific functional groups within the molecule.

A: Cinerin I, like other pyrethrins, is known to be unstable in light, oxygen, and at elevated temperatures [, ]. This instability leads to rapid degradation, making it environmentally safe but also limiting its use in certain applications where long-lasting insecticidal activity is required.

ANone: Cinerin I is not known to possess catalytic properties and is not used for catalytic applications. Its primary application is as an insecticide.

A: Cinerin I, Pyrethrin I, and Jasmolin I are all esters of chrysanthemic acid, differing only in the structure of their alcohol moiety [, ]. Pyrethrin I is generally considered the most potent, followed by Cinerin I, and then Jasmolin I [, ]. These differences in potency are likely due to subtle variations in their binding affinities to the insect sodium channels.

A: Yes, several strategies are employed to improve the stability of pyrethrins in formulations, including the addition of synergists like piperonyl butoxide [, , ]. Synergists enhance the insecticidal activity of pyrethrins by inhibiting the detoxification enzymes in insects, allowing for lower application rates and potentially improving their stability [, ].

A: Yes, insect resistance to pyrethrins is a growing concern []. Resistance mechanisms often involve mutations in the target site, the voltage-gated sodium channels, reducing the binding affinity of pyrethrins []. Additionally, increased detoxification of pyrethrins by insect enzymes can contribute to resistance [].

ANone: Several techniques are employed for the analysis of Cinerin I, including:

- High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD): This technique allows for the separation and quantification of individual pyrethrin components in complex mixtures like plant extracts [, , ].

- Gas Chromatography coupled with Electron Capture Detection (GC-ECD): This method offers high sensitivity and is commonly used to analyze pyrethrin residues in environmental samples like house dust [].

- Gas Chromatography coupled with Mass Spectrometry (GC-MS): This technique provides structural information and is used for the identification and quantification of pyrethrins in various matrices [, , ].

ANone: Yes, several alternatives to pyrethrins exist, including:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1S,2R,6R,8S,9R)-4,4-Dimethyl-10-oxo-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-9-yl] 2,2-dimethylpropanoate](/img/structure/B29238.png)

![5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione](/img/structure/B29281.png)